molecular formula C7H18IOP B14584720 (3-Methoxypropyl)(trimethyl)phosphanium iodide CAS No. 61152-23-6

(3-Methoxypropyl)(trimethyl)phosphanium iodide

Cat. No.: B14584720
CAS No.: 61152-23-6
M. Wt: 276.10 g/mol
InChI Key: SCHPXGKXXJFEFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypropyl)(trimethyl)phosphanium iodide is an organophosphorus compound with the molecular formula C7H18IOP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and an iodide counterion . This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(trimethyl)phosphanium iodide typically involves the reaction of trimethylphosphine with 3-iodopropyl methanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane . The general reaction scheme can be represented as follows:

P(CH3)3+CH3OCH2CH2CH2I(3-Methoxypropyl)(trimethyl)phosphanium iodide\text{P(CH}_3\text{)}_3 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{this compound} P(CH3​)3​+CH3​OCH2​CH2​CH2​I→(3-Methoxypropyl)(trimethyl)phosphanium iodide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(trimethyl)phosphanium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium halides, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted phosphonium salts.

    Oxidation: The major product is the phosphine oxide.

    Reduction: The major product is the phosphine.

Scientific Research Applications

(3-Methoxypropyl)(trimethyl)phosphanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(trimethyl)phosphanium iodide involves its ability to form ylides, which are intermediates in various organic reactions. The phosphorus atom in the compound can stabilize a negative charge, making it a good nucleophile. This property is exploited in reactions such as the Wittig reaction, where the compound reacts with carbonyl compounds to form alkenes .

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium iodide
  • Ethyltriphenylphosphonium iodide
  • Butyltriphenylphosphonium iodide

Uniqueness

(3-Methoxypropyl)(trimethyl)phosphanium iodide is unique due to the presence of the methoxypropyl group, which imparts different solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective .

Properties

CAS No.

61152-23-6

Molecular Formula

C7H18IOP

Molecular Weight

276.10 g/mol

IUPAC Name

3-methoxypropyl(trimethyl)phosphanium;iodide

InChI

InChI=1S/C7H18OP.HI/c1-8-6-5-7-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

SCHPXGKXXJFEFF-UHFFFAOYSA-M

Canonical SMILES

COCCC[P+](C)(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.